molecular formula C10H14N2 B6265920 (5,6,7,8-tetrahydroquinolin-5-yl)methanamine CAS No. 1558341-09-5

(5,6,7,8-tetrahydroquinolin-5-yl)methanamine

Cat. No.: B6265920
CAS No.: 1558341-09-5
M. Wt: 162.2
InChI Key:
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Description

(5,6,7,8-Tetrahydroquinolin-5-yl)methanamine: is a chemical compound belonging to the class of organic compounds known as quinolines. Quinolines are heterocyclic aromatic compounds with a structure that includes a fused benzene and pyridine ring. This compound, in particular, has a tetrahydroquinoline core with an amine group attached to the fifth carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5,6,7,8-tetrahydroquinolin-5-yl)methanamine typically involves the following steps:

  • Reduction of Quinoline: Quinoline is reduced to tetrahydroquinoline using hydrogenation techniques.

  • Functionalization: The tetrahydroquinoline undergoes functionalization to introduce the amine group at the fifth carbon position. This can be achieved through reductive amination or nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale hydrogenation processes to ensure efficiency and scalability. The use of catalysts such as palladium on carbon (Pd/C) is common in the hydrogenation step.

Chemical Reactions Analysis

(5,6,7,8-Tetrahydroquinolin-5-yl)methanamine: undergoes various types of chemical reactions:

  • Oxidation: The compound can be oxidized to form quinoline derivatives.

  • Reduction: Further reduction can lead to the formation of dihydroquinoline or tetrahydroquinoline derivatives.

  • Substitution: The amine group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

  • Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used.

  • Substitution: Electrophiles such as alkyl halides are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Quinoline derivatives.

  • Reduction: Dihydroquinoline or tetrahydroquinoline derivatives.

  • Substitution: Alkylated quinoline derivatives.

Scientific Research Applications

(5,6,7,8-Tetrahydroquinolin-5-yl)methanamine: has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are used in various chemical reactions and processes.

  • Biology: Quinoline derivatives are known to exhibit biological activity, including antimicrobial, antifungal, and anticancer properties.

  • Medicine: Some quinoline derivatives are used in the development of pharmaceuticals, particularly as antimalarial and anti-inflammatory agents.

  • Industry: Quinoline derivatives are used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (5,6,7,8-tetrahydroquinolin-5-yl)methanamine exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific derivative and its intended use.

Comparison with Similar Compounds

(5,6,7,8-Tetrahydroquinolin-5-yl)methanamine: is similar to other quinoline derivatives, but it has unique structural features that distinguish it from others. Some similar compounds include:

  • Quinoline: The parent compound with a benzene and pyridine ring fusion.

  • Tetrahydroquinoline: A reduced form of quinoline.

  • Dihydroquinoline: A further reduced form of quinoline.

These compounds differ in their degree of hydrogenation and the presence of functional groups, which can affect their chemical reactivity and biological activity.

Properties

CAS No.

1558341-09-5

Molecular Formula

C10H14N2

Molecular Weight

162.2

Purity

95

Origin of Product

United States

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